molecular formula C22H28N2O3 B6040779 ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate

ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate

Cat. No. B6040779
M. Wt: 368.5 g/mol
InChI Key: DYMWHAXFLNITRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC is a piperidine derivative that has shown promising results in various studies, particularly in the areas of neuroprotection and antitumor activity.

Mechanism of Action

The mechanism of action of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and antitumor activity, ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory, antioxidant, and antiplatelet effects. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate is also relatively easy to synthesize, making it readily available for research. However, one limitation of using ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate research. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate. Another area of research could be on exploring the potential therapeutic applications of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate in other areas, such as cardiovascular disease and diabetes. Additionally, further studies could be conducted to elucidate the mechanism of action of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate and to identify potential drug targets.

Synthesis Methods

The synthesis of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate involves the reaction of 3-pyridinemethanol with 2-phenoxyethanol, followed by the addition of ethyl 3-bromopropionate and sodium hydride. The resulting compound is then purified through column chromatography to obtain ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate in high purity.

Scientific Research Applications

Ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. One area of research has focused on its neuroprotective effects. Studies have shown that ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate can protect neurons from oxidative stress and reduce inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has also been shown to have antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

ethyl 3-(2-phenoxyethyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-2-26-21(25)22(12-15-27-20-9-4-3-5-10-20)11-7-14-24(18-22)17-19-8-6-13-23-16-19/h3-6,8-10,13,16H,2,7,11-12,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMWHAXFLNITRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CN=CC=C2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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